5-Bromo-N-(3-cyanophenyl)nicotinamide
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Overview
Description
5-Bromo-N-(3-cyanophenyl)nicotinamide is a chemical compound with the molecular formula C13H8BrN3O and a molecular weight of 302.13 g/mol . It belongs to the class of organic compounds known as nicotinamides, which are derivatives of nicotinic acid. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(3-cyanophenyl)nicotinamide typically involves the reaction of 5-bromonicotinic acid with 3-cyanophenylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency. Industrial production may also involve additional purification steps to ensure the compound meets the required purity standards for research applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(3-cyanophenyl)nicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of oxides or other oxidized products.
Scientific Research Applications
5-Bromo-N-(3-cyanophenyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential antibacterial and antibiofilm properties.
Medicine: Explored for its potential therapeutic applications, including its role as an inhibitor in certain biological pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(3-cyanophenyl)nicotinamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit bacterial growth by interfering with essential enzymes and proteins involved in bacterial cell wall synthesis and other vital processes. The compound’s antibacterial activity is attributed to its ability to disrupt bacterial biofilms and inhibit the growth of both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
- 2-Chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Uniqueness
5-Bromo-N-(3-cyanophenyl)nicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and cyano groups in the molecule enhances its reactivity and potential for forming various derivatives. Additionally, its antibacterial and antibiofilm properties make it a valuable compound for developing new therapeutic agents .
Properties
IUPAC Name |
5-bromo-N-(3-cyanophenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O/c14-11-5-10(7-16-8-11)13(18)17-12-3-1-2-9(4-12)6-15/h1-5,7-8H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEPARUVZDFXCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CN=C2)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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